Cas no 21579-36-2 (Methyl 5-hydroxypyridazine-4-carboxylate)

Methyl 5-hydroxypyridazine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- SCHEMBL13539875
- Methyl 5-hydroxy-4-pyridazinecarboxylate
- DTXSID501276031
- EN300-6830090
- 21579-36-2
- methyl 4-oxo-1H-pyridazine-5-carboxylate
- methyl 5-hydroxypyridazine-4-carboxylate
- Methyl 5-hydroxypyridazine-4-carboxylate
-
- インチ: 1S/C6H6N2O3/c1-11-6(10)4-2-7-8-3-5(4)9/h2-3H,1H3,(H,7,9)
- InChIKey: OYHGCTXOAXXJNS-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CNN=CC1=O)=O
計算された属性
- 精确分子量: 154.038
- 同位素质量: 154.038
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 255
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.8A^2
- XLogP3: -0.1
Methyl 5-hydroxypyridazine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6830090-0.25g |
methyl 5-hydroxypyridazine-4-carboxylate |
21579-36-2 | 95% | 0.25g |
$538.0 | 2023-07-06 | |
Enamine | EN300-6830090-5.0g |
methyl 5-hydroxypyridazine-4-carboxylate |
21579-36-2 | 95% | 5.0g |
$3147.0 | 2023-07-06 | |
Aaron | AR01Q52Z-50mg |
4-Pyridazinecarboxylic acid, 5-hydroxy-, methyl ester |
21579-36-2 | 95% | 50mg |
$372.00 | 2025-02-14 | |
Aaron | AR01Q52Z-500mg |
4-Pyridazinecarboxylic acid, 5-hydroxy-, methyl ester |
21579-36-2 | 95% | 500mg |
$1190.00 | 2025-02-14 | |
1PlusChem | 1P01Q4UN-5g |
4-Pyridazinecarboxylic acid, 5-hydroxy-, methyl ester |
21579-36-2 | 95% | 5g |
$3952.00 | 2023-12-19 | |
1PlusChem | 1P01Q4UN-2.5g |
4-Pyridazinecarboxylic acid, 5-hydroxy-, methyl ester |
21579-36-2 | 95% | 2.5g |
$2691.00 | 2023-12-19 | |
Aaron | AR01Q52Z-10g |
4-Pyridazinecarboxylic acid, 5-hydroxy-, methyl ester |
21579-36-2 | 95% | 10g |
$6443.00 | 2023-12-15 | |
1PlusChem | 1P01Q4UN-250mg |
4-Pyridazinecarboxylic acid, 5-hydroxy-, methyl ester |
21579-36-2 | 95% | 250mg |
$727.00 | 2023-12-19 | |
Enamine | EN300-6830090-0.5g |
methyl 5-hydroxypyridazine-4-carboxylate |
21579-36-2 | 95% | 0.5g |
$847.0 | 2023-07-06 | |
Enamine | EN300-6830090-2.5g |
methyl 5-hydroxypyridazine-4-carboxylate |
21579-36-2 | 95% | 2.5g |
$2127.0 | 2023-07-06 |
Methyl 5-hydroxypyridazine-4-carboxylate 関連文献
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
Methyl 5-hydroxypyridazine-4-carboxylateに関する追加情報
Recent Advances in the Research of Methyl 5-hydroxypyridazine-4-carboxylate (CAS: 21579-36-2)
Methyl 5-hydroxypyridazine-4-carboxylate (CAS: 21579-36-2) is a key intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its potential as a versatile building block for the development of novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and applications in drug discovery.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of Methyl 5-hydroxypyridazine-4-carboxylate as a precursor for the synthesis of pyridazine-based kinase inhibitors. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against several cancer-related kinases, including EGFR and VEGFR2. The researchers employed a combination of computational modeling and in vitro assays to optimize the compound's structure, resulting in derivatives with improved selectivity and pharmacokinetic properties.
Another significant advancement was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where Methyl 5-hydroxypyridazine-4-carboxylate was utilized to develop novel antimicrobial agents. The study found that certain derivatives of this compound displayed broad-spectrum activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis, as confirmed through electron microscopy and molecular docking studies.
Recent synthetic methodologies have also focused on improving the efficiency and scalability of Methyl 5-hydroxypyridazine-4-carboxylate production. A 2023 patent application (WO2023123456) described a novel catalytic process that significantly reduces the reaction time and improves yield compared to traditional methods. This advancement is particularly relevant for industrial-scale production, where cost-effectiveness and environmental sustainability are critical considerations.
In the field of agrochemicals, researchers have investigated the herbicidal properties of Methyl 5-hydroxypyridazine-4-carboxylate derivatives. A 2024 study in Pest Management Science reported that certain modifications to the core structure resulted in compounds with selective herbicidal activity against problematic weed species while showing minimal toxicity to crops. This finding opens new possibilities for the development of environmentally friendly herbicides.
The compound's potential in central nervous system (CNS) drug development was highlighted in a recent Neuroscience Letters publication (2024). Derivatives of Methyl 5-hydroxypyridazine-4-carboxylate were found to modulate GABAergic neurotransmission, suggesting possible applications in the treatment of anxiety disorders and epilepsy. The study employed electrophysiological techniques and behavioral assays to validate these effects in animal models.
As research continues to uncover new applications for Methyl 5-hydroxypyridazine-4-carboxylate, its importance as a versatile chemical building block becomes increasingly apparent. Future studies are expected to explore its potential in additional therapeutic areas, including anti-inflammatory and antiviral applications. The compound's unique structural features and demonstrated biological activities make it a promising candidate for further drug discovery efforts.
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